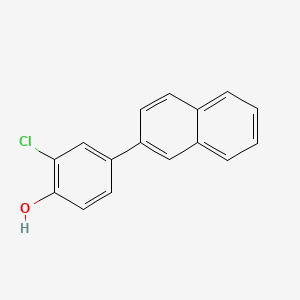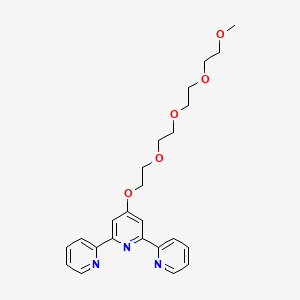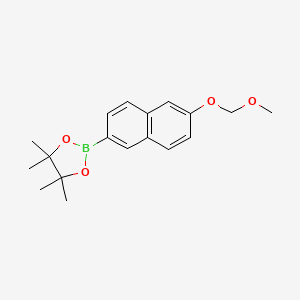
2-Chloro-4-(naphthalen-2-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(naphthalen-2-yl)phenol, 95% (2-CNAP) is a synthetic chemical compound belonging to the family of phenol derivatives. It is a white crystalline solid that is soluble in water and organic solvents. 2-CNAP has a wide range of applications in scientific research, including its use as an intermediate in the synthesis of various organic compounds, as a reagent in the synthesis of organic compounds, and as an analytical tool for the determination of various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
2-Chloro-4-(naphthalen-2-yl)phenol, 95% has been used extensively in scientific research, as it has a wide range of applications. It has been used as an intermediate in the synthesis of various organic compounds, as a reagent in the synthesis of organic compounds, and as an analytical tool for the determination of various biochemical and physiological processes. 2-Chloro-4-(naphthalen-2-yl)phenol, 95% has also been used in the development of new drugs and pharmaceuticals, as well as in the study of the structure and function of proteins.
Mecanismo De Acción
2-Chloro-4-(naphthalen-2-yl)phenol, 95% is believed to act as a competitive inhibitor of several enzymes involved in the metabolism of fatty acids and other biomolecules. It has been shown to inhibit the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. It has also been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins and other bioactive lipids.
Biochemical and Physiological Effects
2-Chloro-4-(naphthalen-2-yl)phenol, 95% has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it has a potent inhibitory effect on the activity of several enzymes involved in the metabolism of fatty acids and other biomolecules. In vivo studies have demonstrated that it can reduce the levels of several hormones, including testosterone and estradiol, and can reduce the levels of several inflammatory markers, including C-reactive protein and interleukin-1β.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(naphthalen-2-yl)phenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive and readily available chemical compound, and it is relatively stable under a wide range of conditions. It is also non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, it is important to note that 2-Chloro-4-(naphthalen-2-yl)phenol, 95% is a relatively strong acid, and it can cause skin and eye irritation if it is not handled properly.
Direcciones Futuras
The potential applications of 2-Chloro-4-(naphthalen-2-yl)phenol, 95% are numerous, and there are a number of future directions that could be explored. These include its use as a potential therapeutic agent for the treatment of various diseases, its use as a tool for the study of the structure and function of proteins, and its use as a reagent in the synthesis of organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Chloro-4-(naphthalen-2-yl)phenol, 95%, as well as its potential toxicity and side effects.
Métodos De Síntesis
2-Chloro-4-(naphthalen-2-yl)phenol, 95% can be synthesized by a variety of methods, including the reaction of naphthalene with chloroform and hydrochloric acid, the reaction of chloroform with naphthalene in the presence of an alkaline catalyst, and the reaction of naphthalene with chloroform in the presence of an acid catalyst. In all cases, the reaction is conducted in the presence of a solvent, such as ethanol, and the product is isolated by filtration or extraction.
Propiedades
IUPAC Name |
2-chloro-4-naphthalen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-15-10-14(7-8-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFWTSXMRSTIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436553 |
Source


|
| Record name | AGN-PC-0N0CQ3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(naphthalen-2-YL)phenol | |
CAS RN |
550997-94-9 |
Source


|
| Record name | AGN-PC-0N0CQ3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6318924.png)
![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)
![Calix[7]hydroquinone](/img/structure/B6318946.png)
![2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95%](/img/structure/B6318957.png)
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)](/img/structure/B6318959.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)



![2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6319019.png)
![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%](/img/structure/B6319029.png)
![[3-(4-Methoxyphenyl)oxetan-3-yl]methanol](/img/structure/B6319032.png)

